![molecular formula C60H84N4O16Rh2S4 B575123 Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 183800-15-9](/img/structure/B575123.png)
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
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Overview
Description
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II), also known as Rh2(R-TBSP)4, is a chemical compound with the empirical formula C60H80N4O16Rh2S4 . It has a molecular weight of 1447.37 .
Physical And Chemical Properties Analysis
The compound has an optical activity of [α]20/D +186°, c = 1 in chloroform . It has a melting point of >300 °C . The compound’s SMILES string and InChI key, which provide information about its molecular structure, are also available .Scientific Research Applications
Asymmetric Cyclopropanation Catalyst
Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II): is primarily known for its role as a catalyst in asymmetric cyclopropanation reactions . This process is crucial for the synthesis of cyclopropane-containing compounds, which are valuable in medicinal chemistry due to their presence in various biologically active molecules. The catalyst’s ability to induce chirality during the reaction is particularly beneficial for creating enantiomerically pure compounds, which can lead to drugs with improved efficacy and reduced side effects.
Mechanism of Action
Mode of Action
It is known to act as a catalyst for asymmetric cyclopropanations .
Biochemical Pathways
Its role as a catalyst suggests it may influence a variety of biochemical reactions, particularly those involving the formation of cyclopropane rings .
Result of Action
As a catalyst for asymmetric cyclopropanations, it likely facilitates the formation of cyclopropane rings in organic compounds .
properties
IUPAC Name |
(2R)-1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/t4*13-;;/m1111../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQUMSCHGGTSPK-RXGGZSSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84N4O16Rh2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183800-15-9 |
Source
|
Record name | Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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